molecular formula C10H6F3NO B8212127 6-(Trifluoromethyl)isoquinolin-5-ol

6-(Trifluoromethyl)isoquinolin-5-ol

Cat. No.: B8212127
M. Wt: 213.16 g/mol
InChI Key: XOTKZSHKKRNAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)isoquinolin-5-ol is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that contain a nitrogen atom in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)isoquinolin-5-ol typically involves the introduction of a trifluoromethyl group onto the isoquinoline ring. One common method is the cyclization of a precursor bearing a pre-fluorinated benzene ring. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. One such method involves the use of metal catalysts or catalyst-free processes in water, which can minimize the formation of harmful by-products and improve the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)isoquinolin-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(Trifluoromethyl)isoquinolin-5-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)isoquinolin-5-ol is unique due to the specific position of the trifluoromethyl group and the hydroxyl group on the isoquinoline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-(trifluoromethyl)isoquinolin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-6-5-14-4-3-7(6)9(8)15/h1-5,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTKZSHKKRNAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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